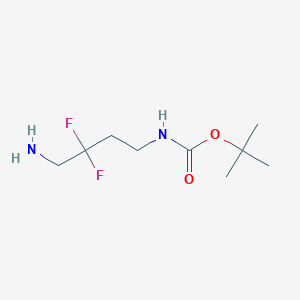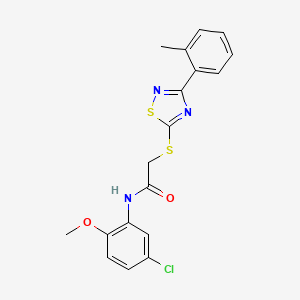![molecular formula C9H9BN2O4 B2429324 [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid CAS No. 1030287-04-7](/img/structure/B2429324.png)
[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C9H9BN2O4 and a molecular weight of 219.99 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring attached to a phenylboronic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-2,5-dioxoimidazolidine with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .
Análisis De Reacciones Químicas
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert it into boronic esters or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function . This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the imidazolidinone ring, making it less specific in certain biochemical applications.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the imidazolidinone ring, leading to different reactivity and applications.
2,4,6-Trifluorophenylboronic acid: The presence of fluorine atoms alters its electronic properties and reactivity.
The uniqueness of this compound lies in its imidazolidinone ring, which provides specific interactions and reactivity that are not observed in other boronic acid derivatives .
Propiedades
IUPAC Name |
[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4/c13-8-7(11-9(14)12-8)5-1-3-6(4-2-5)10(15)16/h1-4,7,15-16H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZPLAXWAZNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2C(=O)NC(=O)N2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)



![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2429248.png)
![4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2429250.png)
![(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2429252.png)




![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)


